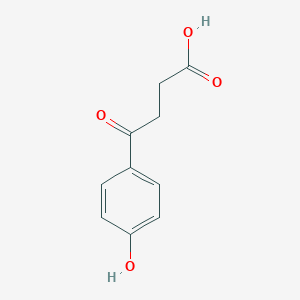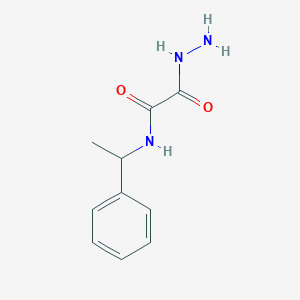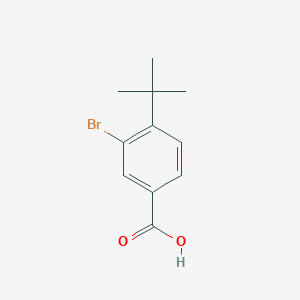
3-溴-4-叔丁基苯甲酸
描述
3-Bromo-4-tert-butylbenzoic acid is a chemical compound with the molecular formula C11H13BrO2 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-tert-butylbenzoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . More detailed structural information may be available in databases like ChemSpider .Physical And Chemical Properties Analysis
3-Bromo-4-tert-butylbenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 327.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 60.2±3.0 kJ/mol and a flash point of 152.0±25.9 °C .科学研究应用
抗菌活性
源自 4-叔丁基苯甲酸的酰肼-腙类化合物对芽孢杆菌属表现出有希望的抗菌活性。这些化合物表现出的活性高于头孢呋辛或氨苄西林等常见抗生素 (Łukasz Popiołek & Anna Biernasiuk, 2016)。
结构和电离研究
对 2-叔丁基苯甲酸和 4-叔丁基苯甲酸的研究揭示了位阻效应和位阻共振抑制,有助于我们理解这些化合物的结构和化学行为 (S. Böhm & O. Exner, 2001)。
自组装和分子阵列
4-叔丁基苯甲酸有助于通过与脂肪族二胺自组装形成层状分子阵列。这为开发具有特定氢键模式的三维分子结构奠定了基础 (R. Armstrong et al., 2002)。
电化学应用
涉及 4-叔丁基苯甲酸在电化学反应中的研究,特别是在二氧化碳固定和复杂有机结构合成方面,突出了其在先进合成应用中的潜力 (Asahi Katayama et al., 2016)。
发光特性
对含 4-取代苯甲酸(包括 4-叔丁基苯甲酸)的铽配合物的研究阐明了它们独特的发光特性,为其在光物理应用中的使用铺平了道路 (Zheng Yi-bing, 2012)。
安全和危害
作用机制
Target of Action
It is structurally similar to 4-tert-butylbenzoic acid, which is known to be a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
Based on its structural similarity to 4-tert-butylbenzoic acid, it may interact with its targets to form complexes , potentially altering their function and leading to downstream effects.
Pharmacokinetics
It is likely soluble in alcohol and benzene, but insoluble in water , which could impact its bioavailability and distribution.
Result of Action
If it acts similarly to 4-tert-butylbenzoic acid, it may inhibit the activity of sirtuins, leading to changes in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-tert-butylbenzoic acid can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
属性
IUPAC Name |
3-bromo-4-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYNNKZVBDWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300474 | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-tert-butylbenzoic acid | |
CAS RN |
38473-89-1 | |
| Record name | 38473-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

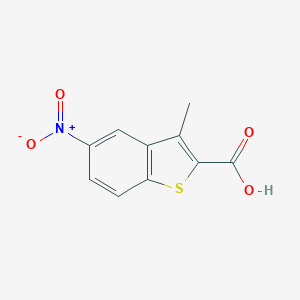
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)


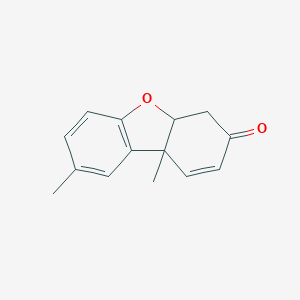
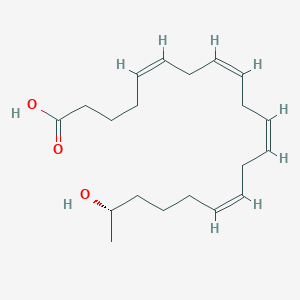
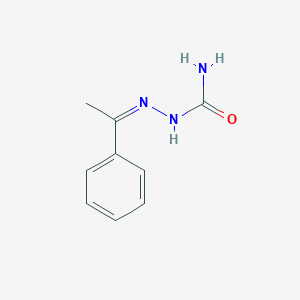
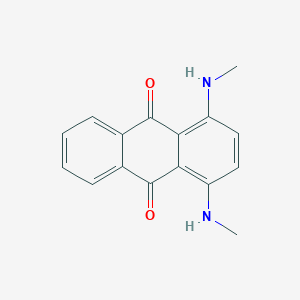

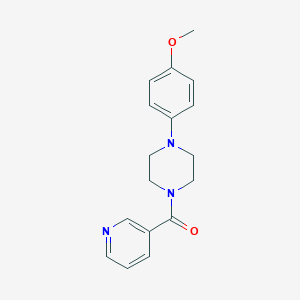

![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
